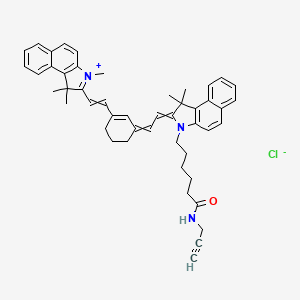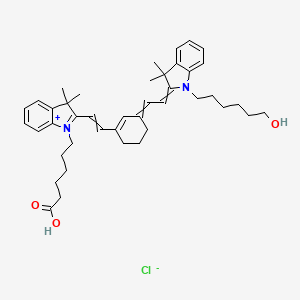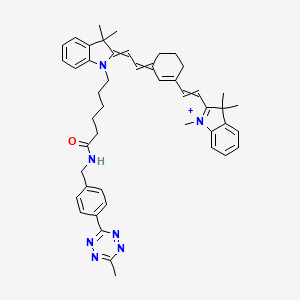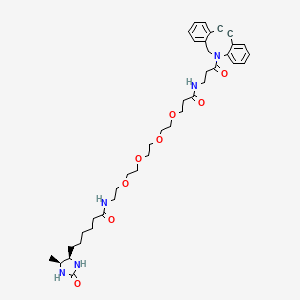
EMD-1204831
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EMD 1204831 is an inhibitor of the receptor tyrosine kinase MET (hepatocyte growth factor receptor) with potential antineoplastic activity. MET inhibitor EMD 1204831 selectively binds to MET tyrosine kinase, thereby disrupting MET-mediated signal transduction pathways. This may induce cell death in tumor cells overexpressing this kinase. MET is overexpressed or mutated in many tumor cell types, and plays key roles in tumor cell proliferation, survival, invasion, and metastasis, and tumor angiogenesis. Check for active clinical trials or closed clinical trials using this agent. (NCI Thesaurus).
Aplicaciones Científicas De Investigación
1. Rotating Machinery Fault Diagnosis
Empirical Mode Decomposition (EMD) has been extensively studied and widely applied in the fault diagnosis of rotating machinery. EMD is a powerful signal processing technique for detecting and diagnosing faults in machinery by analyzing signal patterns. This application is critical in industrial settings where rotating machinery is heavily relied upon (Lei, Lin, He, & Zuo, 2013).
2. Medical Research and Analysis
3. Antitumor Therapeutic Interventions
EMD-1204831, along with EMD-1214063, has been identified as potent and highly selective inhibitors of the c-Met receptor, which is associated with various human malignancies. These compounds have shown promising results in inhibiting c-Met phosphorylation and downstream signaling, making them significant in the context of antitumor therapeutic strategies (Bladt et al., 2013).
4. Signal Processing and Analysis
EMD's ability to adaptively represent nonstationary signals has made it a crucial tool in signal processing. This application is vital in understanding complex signal patterns in various fields, including communications and engineering (Flandrin, Rilling, & Gonçalves, 2004).
5. Electrochemical Applications
Electrolytic Manganese Dioxide (EMD), a key component in modern batteries, is critical in energy storage technologies. Its role in the development of sustainable energy solutions and portable electronics is increasingly important given the focus on renewable energy sources (Biswal et al., 2015).
Propiedades
Nombre IUPAC |
NONE |
|---|---|
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>5 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
EMD1204831; EMD-1204831; EMD 1204831. |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-[(1S)-1-cyclohexyl-2-{[3-(morpholin-4-yl)propanoyl]amino}ethyl]-N~2~-propanoyl-3-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]-L-alaninamide](/img/structure/B1192631.png)
